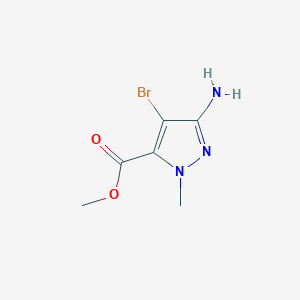

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC18296729

Molecular Formula: C6H8BrN3O2

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8BrN3O2 |

|---|---|

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | methyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |

| Standard InChI Key | LQQJYQFQEJZEMP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)N)Br)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at four positions:

-

1-position: A methyl group (), which influences the ring’s electronic environment and steric bulk.

-

3-position: An amino group (), a nucleophilic site enabling participation in condensation and cross-coupling reactions.

-

4-position: A bromine atom (), a halogen that enhances electrophilic substitution reactivity and serves as a handle for transition metal-catalyzed couplings.

-

5-position: A methyl ester (), which modulates solubility and serves as a precursor for carboxylic acid derivatives.

The molecular formula is , with a molecular weight of 248.08 g/mol (calculated from PubChem data for analogous structures) .

Spectroscopic Data

While direct NMR data for this specific compound is limited, inferences can be drawn from structurally related pyrazole derivatives:

-

H NMR: Expected signals include a singlet for the 1-methyl group ( ppm), a broad peak for the amino protons ( ppm, if observable), and a singlet for the aromatic proton at position 2 ( ppm) .

-

C NMR: Key resonances would include the ester carbonyl ( ppm), the quaternary carbons adjacent to bromine and amino groups, and the methyl carbons.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step procedures starting from simpler pyrazole precursors. A plausible route includes:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or acrylates.

-

Bromination: Electrophilic bromination at position 4 using reagents like -bromosuccinimide (NBS) in a polar solvent.

-

Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using thionyl chloride () in methanol, a method demonstrated for analogous compounds .

Table 1: Representative Synthesis Conditions for Pyrazole Carboxylates

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to rt | 70–85% | |

| Esterification | , MeOH, reflux | 63–65% |

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs preferentially at position 4 requires careful control of reaction conditions.

-

Amino Group Stability: The amino group may require protection (e.g., as an acetamide) during bromination to prevent undesired side reactions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic methyl and bromine groups.

-

Stability: Stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in inert atmospheres.

Thermal Properties

-

Melting Point: Estimated to range between 120–140°C based on analogous brominated pyrazoles .

-

Thermal Decomposition: Likely decomposes above 200°C, releasing CO and methyl bromide ().

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine and amino groups allow sequential functionalization, as seen in the synthesis of antiviral pyrimidine derivatives .

Table 2: Biological Activities of Pyrazole Analogues

Agrochemical Development

Brominated pyrazoles are explored as herbicides and fungicides due to their ability to disrupt enzymatic pathways in pests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume